molecular formula C8H9NOS B12541561 Thiocyanic acid, 4,4-dimethyl-5-oxo-1-cyclopenten-1-yl ester CAS No. 143278-03-9

Thiocyanic acid, 4,4-dimethyl-5-oxo-1-cyclopenten-1-yl ester

Cat. No.: B12541561
CAS No.: 143278-03-9
M. Wt: 167.23 g/mol
InChI Key: DTCVJEQCVQHNIL-UHFFFAOYSA-N
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Description

Thiocyanic acid, 4,4-dimethyl-5-oxo-1-cyclopenten-1-yl ester is a chemical compound with the molecular formula C8H9NOS. It is known for its unique structure, which includes a thiocyanate group attached to a cyclopentenone ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiocyanic acid, 4,4-dimethyl-5-oxo-1-cyclopenten-1-yl ester typically involves the reaction of 4,4-dimethyl-5-oxo-1-cyclopenten-1-yl chloride with potassium thiocyanate in the presence of a suitable solvent such as acetone or ethanol. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired ester .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Thiocyanic acid, 4,4-dimethyl-5-oxo-1-cyclopenten-1-yl ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Thiocyanic acid, 4,4-dimethyl-5-oxo-1-cyclopenten-1-yl ester has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of thiocyanic acid, 4,4-dimethyl-5-oxo-1-cyclopenten-1-yl ester involves its interaction with various molecular targets. The thiocyanate group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The cyclopentenone ring can also interact with cellular components, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thiocyanic acid, 4,4-dimethyl-5-oxo-1-cyclopenten-1-yl ester is unique due to its combination of a thiocyanate group and a cyclopentenone ring. This structural feature imparts distinct chemical reactivity and potential biological activity, setting it apart from other thiocyanate esters .

Properties

CAS No.

143278-03-9

Molecular Formula

C8H9NOS

Molecular Weight

167.23 g/mol

IUPAC Name

(4,4-dimethyl-5-oxocyclopenten-1-yl) thiocyanate

InChI

InChI=1S/C8H9NOS/c1-8(2)4-3-6(7(8)10)11-5-9/h3H,4H2,1-2H3

InChI Key

DTCVJEQCVQHNIL-UHFFFAOYSA-N

Canonical SMILES

CC1(CC=C(C1=O)SC#N)C

Origin of Product

United States

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